molecular formula C22H17Br2F3N2O B286503 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

Numéro de catalogue B286503
Poids moléculaire: 542.2 g/mol
Clé InChI: ZTZHVOUARSNQGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown to be effective against various types of cancer cells, including those resistant to traditional chemotherapy.

Mécanisme D'action

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to inhibit BTK phosphorylation and downstream signaling pathways. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis and inhibit cancer cell proliferation. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have minimal effects on normal B-cell function, which suggests that it may have a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its selective inhibition of BTK, which makes it a potentially safer and more effective alternative to traditional chemotherapy. However, one of the limitations of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its relatively short half-life, which may limit its efficacy in clinical settings. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol may have off-target effects on other kinases, which may lead to unintended side effects.

Orientations Futures

There are several future directions for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol research. One possible direction is to explore the use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in combination with other cancer therapies, such as immune checkpoint inhibitors or traditional chemotherapy. Another direction is to investigate the potential use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in other types of cancer, such as solid tumors. In addition, further studies are needed to better understand the mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol and its potential off-target effects.

Méthodes De Synthèse

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol involves several steps, including the reaction of 3,6-dibromo-9H-carbazole with 3-(trifluoromethyl)aniline to form the intermediate, which is then reacted with 2-propanol to yield the final product. The purity of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is typically determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has demonstrated significant antitumor activity against various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also shown to be effective against cancer cells that are resistant to traditional chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in patients with relapsed or refractory lymphoma.

Propriétés

Formule moléculaire

C22H17Br2F3N2O

Poids moléculaire

542.2 g/mol

Nom IUPAC

1-(3,6-dibromocarbazol-9-yl)-3-[3-(trifluoromethyl)anilino]propan-2-ol

InChI

InChI=1S/C22H17Br2F3N2O/c23-14-4-6-20-18(9-14)19-10-15(24)5-7-21(19)29(20)12-17(30)11-28-16-3-1-2-13(8-16)22(25,26)27/h1-10,17,28,30H,11-12H2

Clé InChI

ZTZHVOUARSNQGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

SMILES canonique

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.